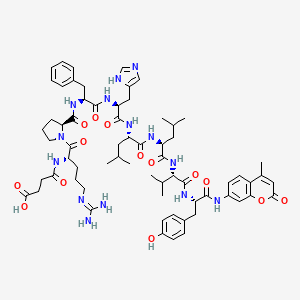

Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H88N14O14/c1-36(2)27-47(59(87)75-48(28-37(3)4)62(90)79-57(38(5)6)64(92)78-49(31-41-17-20-44(81)21-18-41)58(86)72-42-19-22-45-39(7)29-56(85)94-53(45)33-42)74-61(89)51(32-43-34-69-35-71-43)76-60(88)50(30-40-13-9-8-10-14-40)77-63(91)52-16-12-26-80(52)65(93)46(15-11-25-70-66(67)68)73-54(82)23-24-55(83)84/h8-10,13-14,17-22,29,33-38,46-52,57,81H,11-12,15-16,23-28,30-32H2,1-7H3,(H,69,71)(H,72,86)(H,73,82)(H,74,89)(H,75,87)(H,76,88)(H,77,91)(H,78,92)(H,79,90)(H,83,84)(H4,67,68,70)/t46-,47-,48-,49-,50-,51-,52-,57-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWWPXPMAGIGIX-MKYNKEEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCN=C(N)N)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H88N14O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1301.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC: A Fluorogenic Substrate for Renin and Proteasome Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Succinyl-Arginyl-Prolyl-Phenylalanyl-Histidyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amino-4-methylcoumarin (Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC). This substrate is a valuable tool for monitoring the enzymatic activity of renin and the chymotrypsin-like activity of the 20S proteasome, both of which are critical players in physiological and pathophysiological processes.

Core Molecular and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. These values are essential for accurate experimental design and data interpretation.

| Property | Value | Reference |

| Molecular Formula | C66H88N14O14 | [1] |

| Molecular Weight | Approximately 1301.51 g/mol | [1] |

| CAS Number | 76524-84-0 | [1] |

| Excitation Wavelength | 360-380 nm | [2] |

| Emission Wavelength | 440-460 nm | [2] |

| Purity | >95% (typically analyzed by HPLC) | [1] |

| Storage Conditions | -20°C, protected from light | [1] |

Mechanism of Action and Biological Relevance

This compound is a synthetic peptide that incorporates a specific amino acid sequence recognized by the endopeptidase renin, a key enzyme in the renin-angiotensin system (RAS). It also serves as a substrate for the chymotrypsin-like activity of the 20S proteasome. The C-terminus of the peptide is conjugated to 7-Amino-4-methylcoumarin (AMC), a fluorescent reporter molecule. In its intact state, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide bond between Tyrosine and AMC, the free AMC is released, resulting in a quantifiable increase in fluorescence.

The Renin-Angiotensin System (RAS)

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. Renin, an aspartic protease, initiates the cascade by cleaving its substrate, angiotensinogen, to form angiotensin I. This is the rate-limiting step of the RAS, making renin a significant therapeutic target for conditions like hypertension. The use of this compound allows for the direct measurement of renin activity, which is crucial in the screening and characterization of renin inhibitors.

Caption: The Renin-Angiotensin Signaling Pathway.

Experimental Protocols

The following provides a generalized protocol for a renin activity assay using this compound. It is essential to optimize buffer conditions, enzyme concentration, and substrate concentration for specific experimental setups.

Preparation of Reagents

-

Assay Buffer: A common buffer for renin assays is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl. The optimal pH may vary depending on the source of the renin.

-

Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock at -20°C.

-

Enzyme Solution: Prepare a solution of purified renin in the assay buffer. The final concentration will depend on the activity of the enzyme preparation and should be determined empirically.

-

Standard Curve: Prepare a series of dilutions of free AMC in the assay buffer to generate a standard curve for quantifying the amount of cleaved substrate.

Assay Procedure

-

Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).

-

Pipette the assay buffer and the enzyme solution into the wells of a 96-well microplate.

-

To initiate the reaction, add the substrate working solution to the wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (360-380 nm) and emission (440-460 nm) wavelengths.

-

Measure the fluorescence intensity over time (kinetic assay) or after a fixed incubation period (endpoint assay).

-

For inhibitor screening, pre-incubate the enzyme with the test compounds before adding the substrate.

Caption: Experimental Workflow for a Renin Activity Assay.

Data Analysis and Interpretation

The rate of increase in fluorescence is directly proportional to the enzymatic activity. By using the standard curve generated with free AMC, the fluorescence units can be converted into the concentration of the product formed. When screening for inhibitors, the percentage of inhibition can be calculated by comparing the activity in the presence of the compound to the activity of a control without the compound.

Conclusion

This compound is a robust and sensitive tool for the study of renin and proteasome activity. Its well-defined molecular and spectroscopic properties, combined with straightforward assay protocols, make it an invaluable reagent for academic research and drug discovery efforts targeting the renin-angiotensin system and the ubiquitin-proteasome pathway.

References

An In-Depth Technical Guide to Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC: A Fluorogenic Substrate for Renin and Proteinase A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Succinyl-Arginyl-Prolyl-Phenylalanyl-Histidyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-amino-4-methylcoumarin (Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC). This substrate is a valuable tool for the sensitive and continuous assay of renin and proteinase A activity. This document details the substrate's chemical and physical properties, its application in enzymatic assays, and the underlying principles of its use. Furthermore, it provides detailed experimental protocols for its utilization in kinetic studies and inhibitor screening. The relevant signaling pathway in which renin plays a critical role, the Renin-Angiotensin-Aldosterone System (RAAS), is also described and visualized.

Introduction

This compound is a synthetic oligopeptide that has been strategically designed to serve as a highly specific and sensitive substrate for the endopeptidase renin. It is also recognized and cleaved by proteinase A from Aspergillus niger. The peptide sequence is derived from the N-terminal of human angiotensinogen, the natural substrate of renin. The C-terminus of the peptide is conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide bond between the leucine residues, the AMC moiety is released, resulting in a significant increase in fluorescence. This fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Full Name | Succinyl-Arginyl-Prolyl-Phenylalanyl-Histidyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-amino-4-methylcoumarin |

| Synonyms | Renin Substrate I, Suc-RPFHLLVY-AMC |

| Molecular Formula | C₆₆H₈₈N₁₄O₁₄ |

| Molecular Weight | 1301.51 g/mol |

| CAS Number | 76524-84-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Excitation Wavelength | 360-380 nm[1] |

| Emission Wavelength | 440-460 nm[1] |

Mechanism of Action and Signaling Pathway

Enzymatic Cleavage

The enzymatic activity of renin or proteinase A on this compound results in the hydrolysis of the peptide bond between the two leucine residues. This cleavage event liberates the C-terminal Tyr-AMC fragment from the rest of the peptide. The free 7-amino-4-methylcoumarin exhibits strong fluorescence upon excitation, which is the basis for the assay.

Figure 1: Enzymatic cleavage of the fluorogenic substrate.

The Renin-Angiotensin-Aldosterone System (RAAS)

Renin is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance. Understanding this pathway is essential for researchers working with renin and its inhibitors.

The pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to low blood pressure, decreased sodium delivery, or sympathetic nervous system stimulation. Renin then cleaves its substrate, angiotensinogen (produced by the liver), to form the decapeptide angiotensin I. Angiotensin I is subsequently converted to the octapeptide angiotensin II by angiotensin-converting enzyme (ACE), primarily in the lungs. Angiotensin II is a potent vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys. Both of these effects lead to an increase in blood pressure.

Figure 2: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

Quantitative Data

| Enzyme | Km (μM) | Vmax (relative units) | Source |

| Renin (Hog) | 21 | Not specified | Murakami et al., 1981 |

| Renin (Human) | 18 | Not specified | Yokosawa et al., 1983 |

Note: Vmax values are often reported in relative fluorescence units per unit of time and are dependent on the specific experimental conditions and instrumentation.

Experimental Protocols

General Assay Workflow

The general workflow for a fluorometric enzyme assay using this compound involves the preparation of reagents, incubation of the enzyme with the substrate, and measurement of the resulting fluorescence.

Figure 3: General workflow for a fluorometric renin or proteinase A assay.

Detailed Protocol for Renin Activity Assay

This protocol is a generalized procedure based on methodologies described in the literature. Researchers should optimize conditions for their specific experimental setup.

Materials:

-

This compound

-

Purified Renin

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM EDTA.

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution with Assay Buffer to the desired final concentrations (e.g., for kinetic studies, a range of concentrations from 0.5 to 5 times the expected Km).

-

Enzyme Preparation: Dilute the purified renin in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

For inhibitor studies, add the inhibitor at various concentrations to the respective wells.

-

Add 25 µL of the diluted renin solution to each well.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Reaction Initiation: Initiate the reaction by adding 25 µL of the diluted substrate solution to each well.

-

Fluorescence Measurement: Immediately place the microplate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each reaction.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

For kinetic parameter determination, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.

-

For inhibitor screening, calculate the percent inhibition at each inhibitor concentration.

-

Considerations for Proteinase A Assay

The general protocol for the renin assay can be adapted for proteinase A. However, the optimal pH for Aspergillus niger proteinase A is typically in the acidic range (pH 2.5-3.5). Therefore, the Assay Buffer should be adjusted accordingly (e.g., using a citrate or glycine-HCl buffer). The optimal temperature and enzyme concentration will also need to be determined empirically.

Applications in Research and Drug Development

-

Enzyme Kinetics: Determination of Michaelis-Menten constants (Km and Vmax) for renin and proteinase A.

-

Inhibitor Screening: High-throughput screening of potential inhibitors of renin, which are of significant interest in the development of antihypertensive drugs.

-

Protease Specificity Studies: Investigating the substrate specificity of newly discovered or engineered proteases.

-

Quality Control: Assessing the activity and purity of renin and proteinase A preparations.

Conclusion

This compound is a robust and versatile tool for researchers in academia and the pharmaceutical industry. Its high sensitivity and amenability to continuous monitoring make it an ideal substrate for a wide range of applications, from fundamental enzyme characterization to high-throughput drug screening. This guide provides the essential information and protocols to effectively utilize this valuable research reagent.

References

An In-Depth Technical Guide to the Fluorogenic Substrate Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC and its Analogs for Protease Activity Measurement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC and its more commonly utilized shorter analog, Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). It is designed to be a practical resource for researchers in academia and industry, offering detailed information on substrate specificity, quantitative kinetic data, and experimental protocols for measuring protease activity.

Introduction to Fluorogenic Peptide Substrates

Fluorogenic peptide substrates are invaluable tools in protease research and drug discovery. These molecules consist of a peptide sequence recognized by a specific protease, covalently linked to a fluorescent reporter group, such as 7-amino-4-methylcoumarin (AMC). In their intact form, the fluorescence of the reporter molecule is quenched. Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. This signal is directly proportional to the rate of substrate hydrolysis and, therefore, the activity of the enzyme.

Substrate Specificity

This compound

The nonapeptide this compound is a known substrate for the following proteases:

-

Renin: An aspartic protease that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance.[1][2]

-

Proteinase A: An aspartic protease found in yeast.[1]

While this substrate is commercially available, detailed kinetic data and standardized protocols for its use are not extensively documented in recent literature.

Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)

The shorter tetrapeptide, Suc-Leu-Leu-Val-Tyr-AMC, is a widely used and well-characterized fluorogenic substrate for measuring the chymotrypsin-like activity of several key proteases.[3] Its broad utility has made it a staple in many research laboratories.

-

The Proteasome: Suc-LLVY-AMC is a primary substrate for assessing the chymotrypsin-like activity of the 20S and 26S proteasomes, as well as the immunoproteasome.[4][5][6] The proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a central role in cellular protein homeostasis.[7]

-

Calpains: This substrate is also readily cleaved by calpains, a family of calcium-dependent cysteine proteases involved in various cellular processes, including signal transduction and apoptosis.[8]

-

Other Chymotrypsin-like Proteases: The specificity of Suc-LLVY-AMC extends to other proteases with a preference for cleaving after large hydrophobic residues, characteristic of chymotrypsin-like activity.

Quantitative Kinetic Data

The efficiency of an enzyme's cleavage of a substrate is characterized by the Michaelis-Menten kinetic parameters, Km and kcat. Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the affinity of the enzyme for the substrate. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Table 1: Kinetic Parameters for the Cleavage of Suc-LLVY-AMC by Various Proteases

| Enzyme | Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |

| 20S Proteasome (SDS-activated) | Not Specified | ~20-40 (apparent) | Not Specified | Not Specified | 7.6 |

| Calpain I | Porcine | 230 - 7080 ¹ | 0.062 - 0.805 ¹ | 87 - 1140 ¹ | Not Specified |

| Calpain II | Porcine | 230 - 7080 ¹ | 0.062 - 0.805 ¹ | 87 - 1140 ¹ | Not Specified |

¹ Data for similar but not identical 4-methylcoumaryl-7-amide (MCA) substrates.[9]

Note: Specific Km and kcat values for Suc-LLVY-AMC with different proteasome subtypes are not consistently reported in the literature and can vary significantly with experimental conditions such as buffer composition, temperature, and the presence of activators.

Experimental Protocols

Proteasome Chymotrypsin-Like Activity Assay

This protocol provides a general framework for measuring the chymotrypsin-like activity of the 20S or 26S proteasome using Suc-LLVY-AMC.

Materials:

-

Purified 20S or 26S proteasome

-

Suc-LLVY-AMC substrate

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: 25 mM HEPES, pH 7.6, 0.5 mM EDTA[7] (or 20 mM Tris, pH 7.1 at 37°C, 50 mM NaCl, 2 mM β-mercaptoethanol[5])

-

For 20S proteasome activation: 0.03% (w/v) Sodium dodecyl sulfate (SDS)[7]

-

For 26S proteasome activity: 1 mM ATP

-

Proteasome inhibitor (e.g., MG132, epoxomicin) for control experiments[5]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation:

-

Prepare a 10-50 mM stock solution of Suc-LLVY-AMC in DMSO.[5] Store aliquots at -20°C.

-

On the day of the experiment, dilute the stock solution to a working concentration (typically 2X the final desired concentration) in pre-warmed Assay Buffer. A final concentration of 50-200 µM is commonly used.[5]

-

-

Enzyme Preparation and Activation (if required):

-

Thaw the purified proteasome on ice.

-

Dilute the proteasome to the desired concentration in Assay Buffer.

-

For 20S proteasome, add SDS to the Assay Buffer to a final concentration of 0.03% to activate the enzyme.[7]

-

For 26S proteasome, ensure the Assay Buffer is supplemented with 1 mM ATP.

-

-

Assay Setup:

-

Add 50 µL of the diluted proteasome solution to each well of a 96-well black microplate.

-

For inhibitor controls, pre-incubate the proteasome with the inhibitor (e.g., 100 µM MG132) for at least 10 minutes before adding the substrate.[5]

-

Include wells with Assay Buffer and substrate only as a blank to measure background fluorescence.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the 2X substrate solution to each well, bringing the total volume to 100 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (typically 37°C).

-

Measure the increase in fluorescence intensity over time (e.g., every 1-5 minutes for 30-60 minutes). The excitation and emission wavelengths for AMC are typically around 360-380 nm and 440-460 nm, respectively.[5]

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the rate of reaction (Vo) from the linear portion of the fluorescence versus time plot.

-

The rate of AMC release can be quantified using a standard curve prepared with known concentrations of free AMC.

-

Calpain Activity Assay

This protocol outlines a method for measuring calpain activity using Suc-LLVY-AMC.

Materials:

-

Purified calpain-1 or calpain-2

-

Suc-LLVY-AMC substrate

-

DMSO

-

Assay Buffer: e.g., 20 mM HEPES, pH 7.4, 150 mM KCl[3]

-

Activation Buffer Component: Calcium chloride (CaCl₂)

-

Reducing Agent: e.g., TCEP or DTT

-

Inhibition Buffer Component (for controls): BAPTA (a calcium chelator)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of Suc-LLVY-AMC in DMSO as described for the proteasome assay.

-

Dilute the stock to a working concentration (e.g., 2X the final concentration of 100 µM) in Assay Buffer.[3]

-

-

Reaction Setup:

-

Prepare an Activation Mix by adding CaCl₂ (final concentration typically in the mM range) and a reducing agent to the Assay Buffer.

-

Prepare an Inhibition Mix by adding BAPTA to the Assay Buffer instead of CaCl₂.

-

In a 96-well black microplate, add your sample containing calpain.

-

Add either the Activation Mix or the Inhibition Mix to the wells.

-

-

Initiation and Measurement:

-

Start the reaction by adding the diluted Suc-LLVY-AMC substrate to each well.

-

Incubate the plate at the desired temperature (e.g., 37°C).

-

Monitor the fluorescence at excitation/emission wavelengths of ~360-380 nm / ~440-460 nm over time.

-

-

Data Analysis:

-

The specific calpain activity is determined by subtracting the rate of fluorescence increase in the presence of the Inhibition Mix from the rate observed with the Activation Mix.

-

Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental Workflow: Proteasome Activity Assay

Caption: A typical workflow for a fluorometric proteasome activity assay.

Logical Relationship: Substrate Specificity

Caption: Enzyme specificity for the nonapeptide and tetrapeptide substrates.

References

- 1. ubpbio.com [ubpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Scalable In Vitro Proteasome Activity Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Immunoproteasome functions explained by divergence in cleavage specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Guide: The Fluorogenic Substrate Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC and its Enzymatic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate, Succinyl-Arginine-Proline-Phenylalanine-Histidine-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin (Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC), is a valuable tool in enzymatic assays. This substrate, also widely known as Renin Substrate I , is utilized to measure the activity of several key proteases. Upon cleavage of the peptide backbone, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence. This guide provides a comprehensive overview of the primary enzyme targets of this substrate, available data, and experimental methodologies.

Primary Enzyme Targets

This compound is reported to be a substrate for the following enzymes:

-

Renin: A critical aspartyl protease in the renin-angiotensin system, which plays a central role in the regulation of blood pressure and electrolyte balance.[1][2]

-

Proteinase A (Saccharopepsin): An aspartic protease found in Saccharomyces cerevisiae (baker's yeast), involved in vacuolar protein degradation.[3][4][5]

-

20S/26S Proteasome (Chymotrypsin-like activity): This substrate can also be cleaved by the chymotrypsin-like active site of the proteasome, a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins in eukaryotic cells.[6]

It is important to note that a similar, more commonly studied peptide, Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) , is a widely used substrate for measuring the chymotrypsin-like activity of the proteasome and is also a substrate for calpains.[7][8][9][10][11][12] While both substrates target the proteasome's chymotrypsin-like activity, researchers should be aware of the sequence difference when interpreting results.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific Michaelis-Menten constants (Km, kcat) or inhibition constants (Ki, IC50) for the enzymatic cleavage of This compound by renin, proteinase A, or the proteasome. The available kinetic data for these enzymes typically utilize either their endogenous substrates (e.g., angiotensinogen for renin) or other synthetic fluorogenic or chromogenic substrates.

For comparative purposes, this section presents data for the closely related and more extensively characterized substrate, Suc-Leu-Leu-Val-Tyr-AMC , in the context of proteasome activity.

Table 1: General Properties of Fluorogenic Substrates

| Property | This compound | Suc-Leu-Leu-Val-Tyr-AMC |

| Common Name | Renin Substrate I | Suc-LLVY-AMC |

| Primary Targets | Renin, Proteinase A, Proteasome (Chymotrypsin-like) | Proteasome (Chymotrypsin-like), Calpains |

| Fluorophore | 7-Amino-4-methylcoumarin (AMC) | 7-Amino-4-methylcoumarin (AMC) |

| Excitation (nm) | ~360-380 | ~360-380 |

| Emission (nm) | ~440-460 | ~440-460 |

Signaling Pathways and Experimental Workflows

Renin-Angiotensin System (RAS)

Renin is the rate-limiting enzyme in the RAS. It cleaves angiotensinogen, produced by the liver, to form angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by angiotensin-converting enzyme (ACE).[1][2] Angiotensin II exerts its effects by binding to its receptors, primarily AT1 and AT2, leading to physiological responses such as vasoconstriction, aldosterone secretion, and sodium retention. The activity of renin is a key target for antihypertensive drugs.

Ubiquitin-Proteasome System (UPS)

The proteasome is a central component of the ubiquitin-proteasome system, the major pathway for selective protein degradation in eukaryotic cells.[13][14] Proteins targeted for degradation are first tagged with a polyubiquitin chain by a cascade of three enzymes: ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), and ubiquitin ligase (E3).[15] The 26S proteasome recognizes and degrades these polyubiquitinated proteins into small peptides. The 20S core particle of the proteasome contains the catalytic sites, including the chymotrypsin-like activity that cleaves this compound.

Proteinase A in Saccharomyces cerevisiae

Proteinase A (saccharopepsin) is an aspartic protease located in the yeast vacuole, which is analogous to the lysosome in mammalian cells.[3] It plays a role in protein turnover and is involved in the activation of other vacuolar zymogens. Its substrate preference is for peptide bonds flanked by hydrophobic residues.[5]

Experimental Protocols

Due to the lack of specific, detailed protocols in the literature for This compound , the following sections provide generalized protocols for measuring the activity of its target enzymes using fluorogenic substrates. These should be adapted and optimized for the specific substrate and experimental conditions.

General Assay Principle

The assay is based on the enzymatic cleavage of the bond between the peptide and the AMC fluorophore. The increase in fluorescence intensity over time is directly proportional to the enzyme activity.

Protocol 1: Renin Activity Assay (General)

This protocol is a general guideline and should be optimized.

Materials:

-

Renin (human, recombinant)

-

This compound (Renin Substrate I)

-

Assay Buffer (e.g., 50 mM MES, 100 mM NaCl, pH 6.5)

-

DMSO

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

-

Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

-

Prepare Enzyme Solution: Dilute renin in Assay Buffer to the desired concentration.

-

Assay:

-

Add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the enzyme solution to the sample wells. For a negative control, add 25 µL of Assay Buffer.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 25 µL of the working substrate solution to all wells.

-

-

Measurement: Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes at 37°C.

-

Data Analysis: Determine the rate of reaction (increase in fluorescence per unit time).

Protocol 2: Proteasome Chymotrypsin-like Activity Assay (using Suc-LLVY-AMC)

This protocol is adapted for the more common proteasome substrate, Suc-LLVY-AMC.

Materials:

-

Purified 20S or 26S proteasome or cell lysate

-

Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

Proteasome inhibitor (e.g., MG132) for control

-

DMSO

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Substrate Stock Solution: Dissolve Suc-LLVY-AMC in DMSO to make a 10 mM stock solution.

-

Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to a final concentration of 100 µM.

-

Prepare Samples:

-

For purified proteasome, dilute to the desired concentration in Assay Buffer.

-

For cell lysates, prepare the lysate in a suitable lysis buffer and determine the protein concentration.

-

-

Assay:

-

Add 50 µL of sample (purified proteasome or cell lysate) to each well.

-

For inhibitor control wells, pre-incubate the sample with a proteasome inhibitor (e.g., 10 µM MG132) for 15-30 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the working substrate solution to all wells.

-

-

Measurement: Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically for 30-60 minutes at 37°C.[10]

-

Data Analysis: Calculate the rate of AMC release. The specific proteasome activity can be determined by subtracting the rate of the inhibitor-treated sample from the untreated sample.

Conclusion

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. Substrate specificity of proteinase yscA from saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteinase A - Creative Enzymes [creative-enzymes.com]

- 5. The structure and function of Saccharomyces cerevisiae proteinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Renin Substrate I - Echelon Biosciences [echelon-inc.com]

- 7. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ubpbio.com [ubpbio.com]

- 11. Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 14. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Fluorogenic Substrate Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC: A Technical Guide for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Succinyl-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin (Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC), and its application in cardiovascular research. This substrate is a valuable tool for the sensitive and continuous measurement of renin activity, a critical component of the Renin-Angiotensin-System (RAS), which plays a central role in the regulation of blood pressure and cardiovascular homeostasis.

Introduction to this compound

This compound is a synthetic peptide that serves as a specific substrate for the enzyme renin.[1][2] The peptide sequence is derived from the N-terminus of angiotensinogen, the natural substrate of renin. The C-terminus of the peptide is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter molecule. In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage of the peptide bond between the two leucine residues by renin, the AMC fluorophore is released, resulting in a measurable increase in fluorescence. This direct relationship between enzymatic activity and fluorescence signal allows for the real-time monitoring of renin activity.

The Renin-Angiotensin-System (RAS) and Its Significance in Cardiovascular Disease

The RAS is a complex hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and vascular tone.[3][4][5] Dysregulation of the RAS is a key contributor to the pathophysiology of numerous cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.

Renin, a highly specific aspartyl protease, is the rate-limiting enzyme in the RAS. It is synthesized and secreted by the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or reduced sodium chloride concentration.[3] In the bloodstream, renin cleaves its substrate, angiotensinogen, to produce the decapeptide angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to specific receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[3]

A counter-regulatory axis of the RAS, involving angiotensin-converting enzyme 2 (ACE2), angiotensin-(1-7), and the Mas receptor, serves to balance the effects of the classical RAS. Understanding the activity of renin is therefore fundamental to characterizing the state of the RAS in both physiological and pathological conditions.

Quantitative Data

| Parameter | Value | Reference |

| AMC Fluorophore Properties | ||

| Excitation Wavelength (λex) | ~360-380 nm | [6] |

| Emission Wavelength (λem) | ~440-460 nm | [6] |

| Kinetic Parameters for a Fluorogenic Renin Substrate (DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp) | ||

| Michaelis-Menten Constant (Km) | Not specified | [7] |

| Catalytic Efficiency (kcat/Km) | 350,000 M-1s-1 | [7] |

Note: The provided kinetic parameters are for a different substrate and should be used for illustrative purposes only. Researchers should determine the specific Km for this compound under their experimental conditions.

Experimental Protocols

Measurement of Plasma Renin Activity (PRA)

This protocol outlines a general procedure for determining renin activity in plasma samples using a fluorogenic substrate like this compound.

1. Sample Collection and Preparation: [8][9][10]

-

Collect whole blood into tubes containing EDTA as an anticoagulant.

-

Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.

-

Carefully collect the plasma supernatant and store it on ice for immediate use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

2. Assay Procedure:

-

Thaw frozen plasma samples on ice.

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl).

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

In a 96-well black microplate, add the following to each well:

- Plasma sample (the volume may need to be optimized).

- Reaction buffer to bring the total volume to the desired level.

-

To determine the background fluorescence, include wells with the substrate and buffer but without the plasma sample.

-

To measure non-renin-specific protease activity, include control wells where a specific renin inhibitor is added to the plasma sample before the addition of the substrate.

-

Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration should be optimized, ideally around the Km value if known.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).

-

Measure the fluorescence intensity kinetically over a set period (e.g., every 5 minutes for 60 minutes) at 37°C.

3. Data Analysis:

-

Calculate the rate of increase in fluorescence (RFU/min) for each well.

-

Subtract the rate of the background well from the rates of the sample wells.

-

Subtract the rate of the renin-inhibited control well from the corresponding sample well to obtain the specific renin activity.

-

The renin activity can be expressed as RFU/min/mg of protein or can be converted to molar units if a standard curve with free AMC is generated.

Measurement of Renin Activity in Cardiac Tissue

This protocol provides a general framework for measuring renin activity in heart tissue homogenates.

1. Tissue Homogenization:

-

Excise the heart tissue and wash it with ice-cold phosphate-buffered saline (PBS) to remove any remaining blood.

-

Mince the tissue on ice and homogenize it in a suitable lysis buffer (e.g., a buffer containing a non-ionic detergent and protease inhibitors, excluding any that would inhibit renin).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant, which contains the cytosolic and solubilized membrane proteins, including renin.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

2. Assay Procedure:

-

Follow the same assay procedure as described for plasma renin activity, substituting the tissue homogenate for the plasma sample. The amount of protein used per well should be optimized.

3. Data Analysis:

-

Analyze the data as described for the plasma renin activity assay. The final activity is typically normalized to the protein concentration and expressed as RFU/min/mg of protein.

Visualizations

Signaling Pathway of the Renin-Angiotensin-System (RAS)

Caption: The Renin-Angiotensin-System (RAS) signaling cascade.

Experimental Workflow for Plasma Renin Activity Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound › PeptaNova [peptanova.de]

- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. zerotofinals.com [zerotofinals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Highly sensitive intramolecularly quenched fluorogenic substrates for renin based on the combination of L-2-amino-3-(7-methoxy-4-coumaryl)propionic acid with 2,4-dinitrophenyl groups at various positions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. nordx.testcatalog.org [nordx.testcatalog.org]

- 10. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]

Principle of AMC-based fluorescence assays

An In-depth Technical Guide to the Principle of AMC-Based Fluorescence Assays

Introduction

7-Amino-4-methylcoumarin (AMC) is a blue-emitting fluorophore that serves as a cornerstone for developing highly sensitive, continuous assays, particularly for measuring enzyme activity.[1][2][3] These assays are widely employed in fundamental research and are a critical tool in the drug discovery and development pipeline.[3][4][5] The core principle relies on a "pro-fluorophore" strategy, where a non-fluorescent or weakly fluorescent substrate is converted into a highly fluorescent product by the action of a specific enzyme. This guide provides a detailed overview of the underlying principles, experimental protocols, and applications of AMC-based fluorescence assays for researchers, scientists, and drug development professionals.

Core Principle: From Quenched Substrate to Fluorescent Signal

The ingenuity of AMC-based assays lies in the modulation of its fluorescent properties through chemical conjugation. The 7-amino group of the AMC molecule is typically linked to a substrate, such as a peptide or another molecule, via an amide bond.[6] This conjugation results in a significant quenching of the coumarin's intrinsic fluorescence.[6][7]

When an enzyme specifically recognizes and cleaves the substrate, the amide bond is hydrolyzed, liberating the free AMC molecule.[6][7] The release of AMC restores its unquenched, highly fluorescent state.[8] The resulting increase in fluorescence intensity, measured at the appropriate excitation and emission wavelengths, is directly proportional to the rate of the enzymatic reaction. This allows for the real-time, quantitative measurement of enzyme activity.[9]

The key steps are:

-

Substrate Recognition: An enzyme binds to its specific recognition sequence on the AMC-conjugated substrate.

-

Enzymatic Cleavage: The enzyme catalyzes the hydrolysis of the amide bond linking the substrate to the AMC molecule.

-

Fluorophore Release: Free AMC is released into the solution.

-

Signal Generation: The free AMC fluoresces strongly when excited by light of the appropriate wavelength, generating a detectable signal.

Quantitative Data Presentation

The photophysical properties of 7-Amino-4-methylcoumarin are central to its function in fluorescence assays. The table below summarizes its key quantitative characteristics.

| Property | Value | Reference |

| Excitation Maximum | ~341-351 nm | [2][10] |

| Emission Maximum | ~430-445 nm | [2][7][10] |

| Molecular Weight | 175.18 g/mol | [1] |

| Common Laser Line | 355 nm | [1] |

| Common Filter | 450/50 nm | [1] |

Mandatory Visualizations

Diagram 1: The Core Principle of AMC-Based Assays

Caption: Enzymatic cleavage of an AMC-conjugated substrate releases free AMC, causing a large increase in fluorescence.

Diagram 2: General Experimental Workflow

Caption: A typical workflow for an AMC-based enzyme assay, from reagent preparation to final data analysis.

Diagram 3: Signaling Pathway for a Coupled HDAC Assay

Caption: A coupled assay where HDAC activity creates a substrate for a protease, which then releases fluorescent AMC.[11][12]

Experimental Protocols

Protocol 1: General Protease Activity Assay

This protocol provides a general framework for measuring the activity of a protease, such as caspase-3, using an AMC-conjugated peptide substrate (e.g., Ac-DEVD-AMC).[13]

Materials:

-

Assay Buffer: e.g., 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.[13]

-

Enzyme Source: Purified protease or cell lysate containing the protease.

-

AMC Substrate: Specific peptide-AMC conjugate (e.g., Ac-DEVD-AMC), typically dissolved in DMSO.[13]

-

Inhibitor (Optional): A known inhibitor of the protease for control experiments.

-

Microplate: Opaque 96-well or 384-well plate suitable for fluorescence measurements.[14]

-

Fluorescence Plate Reader: Capable of excitation at ~350-380 nm and emission detection at ~440-460 nm.[15]

Procedure:

-

Reagent Preparation: Prepare fresh Assay Buffer. Thaw enzyme, substrate, and inhibitor stocks on ice.

-

Reaction Setup: In a 96-well plate, set up the following reactions in duplicate or triplicate.

-

Sample Wells: Add Assay Buffer, your enzyme source (e.g., 10-50 µL of cell lysate), and any test compounds (e.g., potential inhibitors).[13]

-

Negative Control (No Enzyme): Add Assay Buffer and substrate, but no enzyme source. This measures substrate auto-hydrolysis.

-

Positive Control (No Inhibitor): Add Assay Buffer, enzyme source, and substrate. This measures maximum enzyme activity.

-

Inhibitor Control: Add Assay Buffer, enzyme source, a known inhibitor, and substrate. This confirms that the observed activity is specific to the target enzyme.[14]

-

-

Initiate Reaction: Add the AMC substrate to all wells to a final concentration (e.g., 10-50 µM) to start the reaction. The total volume should be consistent across all wells (e.g., 100 µL).

-

Incubation and Measurement: Immediately place the plate in a fluorescence reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).

-

Data Acquisition: Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for a period of 30-60 minutes.

-

Data Analysis:

-

Plot RFU versus time for each well.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope).

-

Compare the velocities of the sample wells to the positive and negative controls to determine the effect of test compounds.

-

Protocol 2: AMC Standard Curve Generation

To convert the rate of fluorescence increase (RFU/min) into the rate of product formation (mol/min), a standard curve using free AMC is required.[14][16]

Materials:

-

Free AMC Standard: A stock solution of known concentration (e.g., 1 mM in DMSO).[14]

-

Assay Buffer: The same buffer used in the enzyme activity assay.

-

Microplate and Plate Reader: As described above.

Procedure:

-

Serial Dilution: Prepare a series of dilutions of the AMC stock solution in Assay Buffer to create standards of known concentrations (e.g., ranging from 0 to 100 µM).

-

Plate Loading: Add a fixed volume (e.g., 100 µL) of each standard dilution to separate wells of the microplate.[14] Include a "blank" well containing only Assay Buffer.

-

Fluorescence Measurement: Read the fluorescence of the plate at the same settings used for the enzyme assay.

-

Data Analysis:

-

Subtract the blank RFU value from all standard RFU values.

-

Plot the corrected RFU values against the corresponding AMC concentration (in pmol or µM).

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope. The slope represents the RFU per mole (or pmol) of AMC. This value can be used to convert the reaction rates from the enzyme assay into molar units.

-

Applications in Research and Drug Development

The versatility and sensitivity of AMC-based assays have made them indispensable in various scientific fields.

-

Enzyme Activity Profiling: These assays are the gold standard for studying a wide range of enzymes, including proteases (caspases in apoptosis, trypsin in digestion), deubiquitinating enzymes (DUBs) in protein regulation, histone deacetylases (HDACs) in epigenetics, and SUMO proteases.[7][11][15][17][18]

-

High-Throughput Screening (HTS): The simple, mix-and-read format is ideal for HTS campaigns to screen large libraries of chemical compounds for potential enzyme inhibitors.[9][19] This is a foundational step in early drug discovery.[20][21]

-

Enzyme Kinetics: Because the assay can be monitored continuously, it is straightforward to determine key Michaelis-Menten kinetic parameters, such as K_m and V_max, which are essential for characterizing enzyme-substrate interactions and inhibitor mechanisms.[15][22]

-

Cell-Based Assays: While primarily used in biochemical assays with purified components, the principle can be adapted for cell-based formats. By lysing cells and adding the AMC substrate, researchers can measure the activity of specific enzymes within a complex cellular environment.[5][13][14]

Conclusion

AMC-based fluorescence assays offer a powerful, sensitive, and continuous method for the quantitative analysis of enzyme activity. The core principle—the enzymatic conversion of a non-fluorescent substrate into a highly fluorescent product—provides a robust signal that is easily adaptable to high-throughput formats. This makes these assays a vital tool for academic research, enabling the detailed study of enzyme kinetics and biological pathways, as well as for the pharmaceutical industry, where they accelerate the discovery and characterization of novel therapeutic agents. While users should be mindful of potential artifacts such as compound-induced fluorescence quenching[23], the benefits of simplicity, sensitivity, and versatility ensure that AMC-based assays will remain a mainstay in the scientific toolkit.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. iris-biotech.de [iris-biotech.de]

- 7. caymanchem.com [caymanchem.com]

- 8. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 11. explorationpub.com [explorationpub.com]

- 12. researchgate.net [researchgate.net]

- 13. ulab360.com [ulab360.com]

- 14. resources.novusbio.com [resources.novusbio.com]

- 15. Ub-AMC - Wikipedia [en.wikipedia.org]

- 16. static.igem.org [static.igem.org]

- 17. ubiqbio.com [ubiqbio.com]

- 18. researchgate.net [researchgate.net]

- 19. bioivt.com [bioivt.com]

- 20. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. kinampark.com [kinampark.com]

- 22. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for Renin Assay Using Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renin is a critical aspartyl protease that plays a pivotal role in the regulation of blood pressure and electrolyte balance through the Renin-Angiotensin-Aldosterone System (RAAS). It catalyzes the initial and rate-limiting step of this cascade by cleaving angiotensinogen to produce angiotensin I. Due to its central role in hypertension and cardiovascular disease, renin is a significant target for drug discovery and development. This document provides a detailed protocol for a fluorometric assay to measure renin activity using the synthetic peptide substrate, Succinyl-Arginyl-Prolyl-Phenylalanyl-Histidyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amino-4-methylcoumarin (Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC).

The assay is based on the principle of fluorescence resonance energy transfer (FRET). In the intact substrate, the fluorescence of the 7-Amino-4-methylcoumarin (AMC) group is quenched. Upon cleavage of the peptide bond between Leucine and Leucine by renin, the AMC fluorophore is released, resulting in a quantifiable increase in fluorescence intensity. This method provides a sensitive and continuous assay for measuring renin activity and is suitable for high-throughput screening of renin inhibitors.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the central role of renin in the RAAS cascade, leading to physiological responses that regulate blood pressure.

Application Notes and Protocols for the Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC Proteinase A Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the enzymatic assay of Proteinase A using the fluorogenic substrate Succinyl-Arginyl-Prolyl-Phenylalanyl-Histidyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-Amino-4-methylcoumarin (Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC). Proteinase A from Saccharomyces cerevisiae, also known as saccharopepsin, is an aspartic protease crucial for various cellular functions. This assay provides a sensitive and continuous method to measure Proteinase A activity, making it highly suitable for inhibitor screening and kinetic analysis in drug discovery and academic research.

The assay is based on the enzymatic cleavage of the peptide substrate by Proteinase A. This cleavage releases the fluorescent 7-Amino-4-methylcoumarin (AMC) group, which can be detected by measuring the increase in fluorescence intensity over time. The rate of this increase is directly proportional to the Proteinase A activity.

Principle of the Assay

The fundamental principle of this fluorometric assay lies in the cleavage of a specific peptide sequence linked to a quenched fluorophore.

Caption: Enzymatic cleavage of the fluorogenic substrate.

Materials and Equipment

Reagents

-

Yeast Proteinase A (from Saccharomyces cerevisiae)

-

This compound substrate

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Pepstatin A (inhibitor for control experiments)

-

Bovine Serum Albumin (BSA) (optional, to prevent enzyme adsorption)

-

Ultrapure water

Equipment

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

-

Black, flat-bottom 96-well microplates (for low fluorescence background)

-

Standard laboratory equipment (pipettes, tubes, vortex mixer, etc.)

-

Incubator or temperature-controlled plate reader (37°C)

Data Presentation

The following tables summarize key quantitative data for the Proteinase A assay.

Table 1: Substrate and Reagent Properties

| Parameter | Value |

| Substrate | This compound |

| Molecular Weight | ~1568 g/mol |

| Solvent for Stock Solution | DMSO |

| AMC Excitation Wavelength | ~380 nm |

| AMC Emission Wavelength | ~460 nm |

| Inhibitor | Pepstatin A |

Table 2: Kinetic Parameters of Proteinase A

Kinetic constants for various substrates with yeast Proteinase A provide a baseline for comparison and experimental design. "Substrate B" corresponds to Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-MCA, which is mechanistically analogous to the AMC substrate.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Substrate B (Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-MCA) | ND | ND | 1,090 |

| Substrate A (Suc-Ala-Pro-Ala-Lys-Phe-Phe-Arg-Leu-MCA) | ND | ND | 3,560 |

| Substrate C (Suc-Leu-Phe-Ala-Leu-Glu-Val-Ala-Tyr-Asp-MCA) | ND | ND | 263 |

ND: Not Detailed in the provided abstract. Data is based on the specificity constants (kcat/Km) which indicate the catalytic efficiency of the enzyme for a given substrate.

Experimental Protocols

Protocol 1: Preparation of Reagents

-

Assay Buffer (50 mM Sodium Acetate, pH 4.5):

-

Prepare a solution of 50 mM sodium acetate in ultrapure water.

-

Adjust the pH to 4.5 using acetic acid.

-

(Optional) Add 0.01% (w/v) BSA to the buffer to minimize non-specific enzyme binding to surfaces.

-

-

Substrate Stock Solution (10 mM):

-

Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Store in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Proteinase A Working Solution:

-

Dilute the Proteinase A stock solution in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically but a starting point of 1-10 µg/mL is recommended.

-

Keep the enzyme solution on ice until use.

-

-

Inhibitor Stock Solution (for control):

-

Prepare a 1 mM stock solution of Pepstatin A in DMSO.

-

Store at -20°C.

-

Protocol 2: Standard Proteinase A Activity Assay

This protocol is designed for a 96-well plate format with a total reaction volume of 200 µL.

Caption: General workflow for the Proteinase A activity assay.

-

Prepare Substrate Working Solution:

-

Dilute the 10 mM substrate stock solution in Assay Buffer to a final concentration of 200 µM (a 1:50 dilution). This will result in a final assay concentration of 50 µM. The optimal substrate concentration may need to be determined and should ideally be around the Km value if known.

-

-

Assay Plate Setup:

-

Add 100 µL of Assay Buffer to each well.

-

Add 50 µL of the Proteinase A working solution to the sample wells.

-

For a "no enzyme" control, add 50 µL of Assay Buffer instead of the enzyme solution.

-

For a "substrate only" blank, add 150 µL of Assay Buffer.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

-

-

Initiate Reaction:

-

Add 50 µL of the 200 µM substrate working solution to all wells to start the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for 15-30 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Plot RFU versus time for each well.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

-

Subtract the slope of the "no enzyme" control from the slopes of the sample wells to correct for any background signal increase.

-

Protocol 3: Inhibitor Screening Assay

This protocol is used to assess the potency of potential Proteinase A inhibitors.

Determining Michaelis-Menten Constants (Km and Vmax) for the 20S Proteasome Using a Fluorogenic Substrate

Application Note & Protocol

Introduction

The Ubiquitin-Proteasome System (UPS) is the primary pathway for targeted protein degradation in eukaryotic cells, playing a critical role in cellular homeostasis, cell cycle control, and antigen presentation.[1] The central enzyme of this pathway is the 26S proteasome, which contains a 20S catalytic core particle responsible for proteolysis. The 20S proteasome possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (post-glutamyl peptide hydrolytic).

The chymotrypsin-like activity is the most dominant and is frequently assayed to determine proteasome function and to screen for potential inhibitors in drug development. A widely used tool for this purpose is the fluorogenic peptide substrate, Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). Upon cleavage by the β5 subunit of the 20S proteasome, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The rate of AMC liberation, measured with a fluorometer, is directly proportional to the enzyme's activity.

This document provides a detailed protocol for determining the key kinetic parameters, the Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the chymotrypsin-like activity of purified 20S proteasome using Suc-LLVY-AMC. It is important to note that the 20S proteasome can exhibit complex kinetic behavior, including substrate inhibition at high concentrations (>40 µM) and hysteretic properties, which may cause deviations from the ideal Michaelis-Menten model.[2][3]

Principle of the Assay

The assay quantifies the enzymatic activity of the 20S proteasome by monitoring the increase in fluorescence over time. The proteasome cleaves the non-fluorescent substrate Suc-LLVY-AMC, releasing the fluorescent AMC molecule.

-

Suc-LLVY-AMC (Non-fluorescent) + 20S Proteasome → Suc-LLVY + AMC (Fluorescent)

By measuring the initial reaction velocity (V₀) at various substrate concentrations [S], a saturation curve can be generated. These data are then fitted to the Michaelis-Menten equation to calculate Km and Vmax.

-

V₀ = (Vmax * [S]) / (Km + [S])

Where:

-

V₀: Initial reaction velocity

-

Vmax: Maximum reaction velocity

-

[S]: Substrate concentration

-

Km: Michaelis-Menten constant (substrate concentration at which the reaction velocity is half of Vmax)

The Ubiquitin-Proteasome System

The 20S proteasome functions as the catalytic core of the larger 26S proteasome complex. The UPS involves a cascade of enzymatic reactions to tag substrate proteins with ubiquitin, marking them for degradation.

References

Application Notes and Protocols for Measuring Renin Activity in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasma Renin Activity (PRA) is a critical biomarker in clinical research and drug development, providing a functional measure of the renin-angiotensin-aldosterone system (RAAS). Renin, an enzyme secreted by the kidneys, plays a pivotal role in blood pressure regulation and electrolyte balance.[1][2][3] It catalyzes the conversion of angiotensinogen to angiotensin I, which is subsequently converted to the potent vasoconstrictor, angiotensin II.[1] The measurement of PRA is essential for the differential diagnosis of hypertension, the investigation of primary and secondary aldosteronism, and for assessing the efficacy of drugs that target the RAAS.[1][2][3][4] This document provides detailed protocols for the quantification of PRA in plasma samples using various methodologies.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a complex hormonal cascade that regulates blood pressure and fluid balance. The pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure, decreased sodium concentration, or sympathetic nervous system activation.[1][3]

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.

Pre-Analytical Considerations: Patient Preparation and Sample Handling

Accurate PRA measurement is highly dependent on meticulous pre-analytical procedures. Several factors can influence renin levels, and standardization of these variables is crucial for reliable results.

Patient Preparation:

-

Medications: A number of drugs can affect PRA levels. Whenever clinically feasible, medications known to interfere with the RAAS should be discontinued for at least three to four weeks prior to sample collection.[1][5]

-

Dietary Sodium: Sodium intake significantly impacts renin levels. Sodium restriction can lead to an increase in renin activity, while a high-salt diet can suppress it.[1] It is advisable to document and standardize the patient's sodium intake. A 24-hour urine sodium measurement can be used to assess sodium intake.[1]

-

Posture: Patient posture at the time of blood collection is a critical variable. An upright posture (sitting, standing, or walking) for at least 30 minutes to 2 hours before blood collection is recommended to stimulate renin release and improve the sensitivity of the measurement.[1][5] The patient should then be seated for 5-15 minutes prior to the blood draw.[5]

-

Time of Day: PRA levels exhibit a diurnal rhythm, with the highest levels typically observed in the early morning.[1] For consistency, it is recommended to collect samples at a standardized time, such as mid-morning.[1]

Sample Collection and Handling:

-

Anticoagulant: Blood should be collected in a lavender-top (EDTA) tube.[1] Heparinized plasma is not suitable for PRA assays.[5]

-

Temperature: It is critical to avoid chilling the blood sample on ice or refrigerating it before plasma separation.[5][6][7] Low temperatures can lead to the cryoactivation of prorenin to renin, resulting in falsely elevated PRA values.[1][5]

-

Processing: Blood samples should be centrifuged at room temperature.[1] After centrifugation, the plasma should be promptly transferred to a separate plastic vial and frozen immediately.[1][8]

-

Storage: Plasma samples should be stored frozen until analysis.[1] Samples are generally stable for at least 14 days when frozen.[1]

Methodologies for Measuring Plasma Renin Activity

The fundamental principle of PRA assays is to measure the rate of angiotensin I generation from endogenous angiotensinogen by the patient's own plasma renin.[9] This is achieved by incubating the plasma at 37°C, which allows the enzymatic reaction to proceed. A parallel sample is incubated at 0-4°C (in an ice bath) to prevent enzymatic activity, serving as a baseline control.[6][10] The amount of angiotensin I generated is then quantified using various techniques.

Radioimmunoassay (RIA)

RIA is a traditional and well-established method for quantifying angiotensin I. It is a competitive immunoassay where radiolabeled angiotensin I competes with the angiotensin I in the sample for binding to a limited amount of anti-angiotensin I antibody.

Experimental Protocol for RIA:

-

Sample Preparation: Thaw frozen plasma samples at room temperature.

-

Incubation:

-

For each plasma sample, prepare two aliquots.

-

Incubate one aliquot at 37°C for a defined period (e.g., 90 to 180 minutes) to allow for the generation of angiotensin I.[10]

-

Incubate the second aliquot in an ice bath (0-4°C) for the same duration to serve as the blank.[10]

-

The incubation should be carried out at an optimal pH of 5.7-6.0 in the presence of protease inhibitors like EDTA and PMSF to prevent the degradation of angiotensin I.[9][10]

-

-

Radioimmunoassay:

-

Following incubation, add a known amount of radiolabeled angiotensin I and a specific antibody to both the 37°C and 0°C samples, as well as to a set of standards with known angiotensin I concentrations.

-

Incubate to allow for competitive binding.

-

Separate the antibody-bound angiotensin I from the free angiotensin I.

-

Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

-

Calculation:

-

Construct a standard curve by plotting the radioactivity of the standards against their known concentrations.

-

Determine the concentration of angiotensin I in both the 37°C and 0°C samples from the standard curve.

-

Calculate the PRA by subtracting the angiotensin I concentration of the 0°C sample from the 37°C sample and dividing by the incubation time in hours. The result is expressed in ng/mL/h.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another common immunoassay technique that can be used to quantify angiotensin I. It offers the advantage of avoiding the use of radioactive materials.

Experimental Protocol for ELISA:

-

Angiotensin I Generation: This step is identical to the RIA protocol. Two aliquots of each plasma sample are incubated at 37°C and 0-4°C, respectively, in the presence of protease inhibitors.[6][10]

-

Competitive ELISA:

-

The wells of a microplate are coated with an anti-angiotensin I antibody.

-

The incubated plasma samples (both 37°C and 0°C) and standards are added to the wells, along with a fixed amount of enzyme-labeled angiotensin I (e.g., HRP-conjugated).

-

During incubation, the angiotensin I in the samples and the enzyme-labeled angiotensin I compete for binding to the antibody-coated wells.

-

The wells are washed to remove unbound components.

-

-

Detection:

-

A substrate for the enzyme is added to the wells, leading to a color change.

-

The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of angiotensin I in the sample.

-

-

Calculation:

-

A standard curve is generated by plotting the absorbance of the standards against their concentrations.

-

The concentration of angiotensin I in the 37°C and 0°C samples is determined from the standard curve.

-

PRA is calculated as described for the RIA method.[10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly sensitive and specific method for the absolute quantification of angiotensin I.[1][11] It offers advantages over immunoassays, including reduced matrix effects and higher accuracy.[12]

Experimental Protocol for LC-MS/MS:

-

Angiotensin I Generation: Similar to the other methods, plasma samples are incubated at 37°C and 0-4°C. The reaction is typically stopped by adding an acid, such as formic acid, which also contains a stable isotope-labeled internal standard of angiotensin I.[11][13]

-

Sample Preparation (Solid Phase Extraction - SPE):

-

LC-MS/MS Analysis:

-

The purified sample is injected into a liquid chromatography system, which separates angiotensin I from other components.

-

The separated angiotensin I is then introduced into a tandem mass spectrometer for detection and quantification.

-

-

Calculation:

-

A calibration curve is constructed using known concentrations of angiotensin I standards.

-

The concentration of angiotensin I in the 37°C and 0°C samples is determined.

-

PRA is calculated as previously described.

-

Workflow for Plasma Renin Activity Measurement

Caption: General workflow for measuring Plasma Renin Activity.

Data Presentation and Interpretation

The results of PRA are typically reported in nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).

Table 1: Comparison of Methodologies for PRA Measurement

| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Competitive immunoassay | Competitive immunoassay | Direct quantification by mass |

| Detection | Radioactivity | Colorimetric | Mass-to-charge ratio |

| Sensitivity | Good | Good | Excellent |

| Specificity | Can be affected by cross-reactivity | Can be affected by cross-reactivity | High |

| Throughput | Moderate | High | Moderate to High |

| Cost | Moderate | Low to Moderate | High |

| Advantages | Well-established | No radioactive waste | High accuracy and precision, absolute quantification |

| Disadvantages | Radioactive materials, disposal issues | Potential for non-specific binding | High initial investment, complex instrumentation |

Table 2: Typical Reference Ranges for Plasma Renin Activity

| Age | Reference Range (ng/mL/h) |

| 0 to 11 months | 2.000 - 37.000 |

| 1 to 3 years | 1.700 - 11.200 |

| 4 to 5 years | 1.000 - 6.500 |

| 6 to 10 years | 0.500 - 5.900 |

| 11 to 15 years | 0.500 - 3.300 |

| >15 years | 0.167 - 5.380 |

| Note: Reference ranges can vary between laboratories and methodologies. The provided ranges are for illustrative purposes.[1] |

Conclusion

The accurate measurement of plasma renin activity is a valuable tool in both clinical diagnostics and pharmaceutical research. The choice of methodology—RIA, ELISA, or LC-MS/MS—will depend on the specific requirements of the study, including the desired level of sensitivity and specificity, sample throughput, and available resources. Regardless of the chosen method, strict adherence to pre-analytical protocols for patient preparation and sample handling is paramount to obtaining reliable and reproducible results.

References

- 1. labcorp.com [labcorp.com]

- 2. Renin Activity (PRA) - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]

- 3. revolutionhealth.org [revolutionhealth.org]

- 4. Plasma renin activity: Significance and symbolism [wisdomlib.org]

- 5. Renin Activity Blood Test (Aldosterone:Renin Activity Ratio) -Test catalogue - Laboratory Medicine - St. Michael's Hospital [stmichaelshospital.com]

- 6. demeditec.com [demeditec.com]

- 7. fybreeds.com [fybreeds.com]